![molecular formula C5H4N4 B12874388 Pyrrolo[2,1-d][1,2,3,5]tetrazine CAS No. 258828-10-3](/img/structure/B12874388.png)
Pyrrolo[2,1-d][1,2,3,5]tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,1-d][1,2,3,5]tetrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both pyrrole and tetrazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-d][1,2,3,5]tetrazine can be synthesized through several methods. One common approach involves the reaction of 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine with alkyl- or aryl-isocyanates in dichloromethane at room temperature or under microwave irradiation at 50°C . This method yields derivatives of this compound in moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable synthetic routes such as microwave-assisted synthesis and solid-phase synthesis can be adapted for large-scale production. These methods offer advantages in terms of reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[2,1-d][1,2,3,5]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethyl sulfoxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-4(3H)-ones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,1-d][1,2,3,5]tetrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of pyrrolo[2,1-d][1,2,3,5]tetrazine involves its interaction with molecular targets such as DNA and proteins. Studies have shown that the compound can interfere with the microtubule network, block mitosis, and induce apoptosis through mitochondrial and caspase pathways . These actions contribute to its antitumor activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-d][1,2,3,5]tetrazine can be compared with other similar compounds, such as:
Temozolomide: A well-known antitumor agent with a similar tetrazine moiety.
Mitozolomide: Another tetrazine-based compound with potent antitumor activity.
The uniqueness of this compound lies in its diverse reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
258828-10-3 |
|---|---|
Molekularformel |
C5H4N4 |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
pyrrolo[2,1-d][1,2,3,5]tetrazine |
InChI |
InChI=1S/C5H4N4/c1-2-5-7-8-6-4-9(5)3-1/h1-4H |
InChI-Schlüssel |
MCQPEIWWBCNKRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NN=NC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)
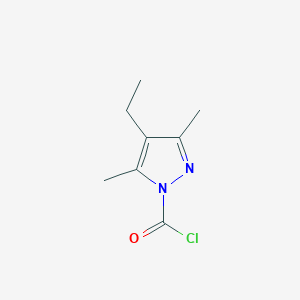

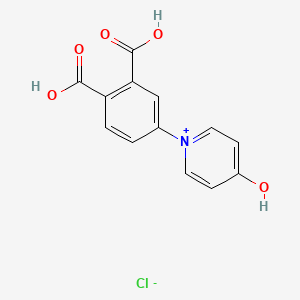
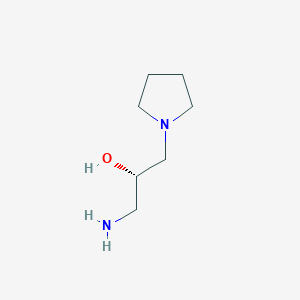
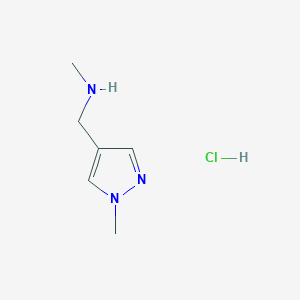
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
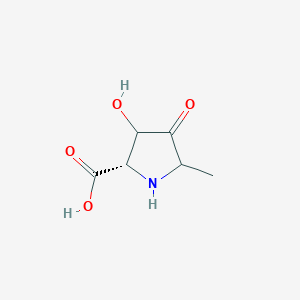

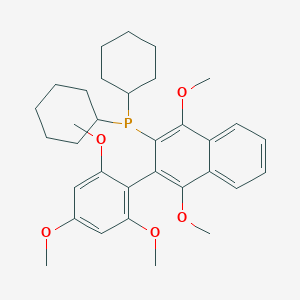
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
